2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid
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Overview
Description
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its unique structure, which includes a benzoic acid moiety linked to a diethoxy-dioxopropan-2-yl group through an amino linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with diethyl malonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino or benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of benzoic acid.
Uniqueness
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxy-dioxopropan-2-yl group provides unique reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(18)11(14(19)21-4-2)15-10-8-6-5-7-9(10)12(16)17/h5-8,11,15H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJRDVGDXYHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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